tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate
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Overview
Description
“tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the CAS Number: 1223379-07-4 . It has a molecular weight of 315.42 . The IUPAC name for this compound is tert-butyl 1-(4-cyanobenzyl)-4-piperidinylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate” is 1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-11,13H2,1-3H3,(H,20,22) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate” has a molecular weight of 315.42 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Process Development and Synthesis : The compound tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate and its derivatives have been extensively researched in the field of organic synthesis. One study detailed the practical and scalable synthesis of a closely related compound, highlighting the preparation of an intermediate in the manufacturing of a lymphocyte function-associated antigen 1 inhibitor. The synthesis was achieved via a one-pot, two-step telescoped sequence from readily available materials, using a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the product in >97% purity (Li et al., 2012).
Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound structurally similar to tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate, has been identified as an important intermediate for small molecule anticancer drugs. A study established a rapid and high yield synthetic method for this compound, providing a foundation for the development and optimization of anti-tumor inhibitors (Zhang et al., 2018).
Piperidine Derivatives and Inhibitors Synthesis : A research focused on synthesizing a naphthyridone p38 MAP kinase inhibitor, a compound potentially useful for treating rheumatoid arthritis and psoriasis, employed tert-butylpiperidinyl as a key intermediate. The innovative synthesis involved a tandem Heck-lactamization and a highly chemoselective Grignard addition, demonstrating the utility of piperidine derivatives in synthesizing biologically active compounds (Chung et al., 2006).
Vandetanib Intermediate Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another derivative, is a key intermediate in the synthesis of Vandetanib, a drug used for treating certain types of cancer. The study detailing its synthesis reported a three-step process, emphasizing the relevance of these compounds in the pharmaceutical industry (Wang et al., 2015).
properties
IUPAC Name |
tert-butyl N-[1-[(4-cyanophenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-11,13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPTZUCMGFGTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate |
Citations
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